![molecular formula C25H21NO4 B2492105 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid CAS No. 2386966-25-0](/img/structure/B2492105.png)
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid
Overview
Description
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid is an organic compound with the molecular formula C27H25NO4. This compound is notable for its unique cubane structure, which is a highly strained, cubic arrangement of carbon atoms. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid typically involves multiple steps:
Cubane Synthesis: The cubane core is synthesized through a series of cyclization reactions starting from simpler hydrocarbons. This process often involves the use of strong bases and high temperatures to facilitate the formation of the strained cubane ring.
Fmoc Protection: The introduction of the Fmoc group is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. This step protects the amine group, allowing for further functionalization without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The cubane core can be oxidized under harsh conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the cubane core, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as piperidine or morpholine for Fmoc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
Fmoc-cubane serves as a crucial building block in the synthesis of complex molecules, particularly in pharmaceutical development. Its ability to undergo various chemical reactions allows for the introduction of diverse functional groups, making it versatile for creating new compounds.
Chemical Reactions:
- Oxidation: Can introduce additional functional groups.
- Reduction: Alters oxidation states leading to different derivatives.
- Substitution: Facilitates the introduction of various functional groups under different conditions.
Reaction Type | Common Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate | Carboxylic acids, ketones |
Reduction | Lithium aluminum hydride | Alcohols, amines |
Substitution | Halogens, alkyl halides | Diverse functionalized derivatives |
Biology
The Fmoc group is widely utilized in peptide synthesis as a protective group for amino acids. This functionality is critical in forming peptide bonds while preventing unwanted side reactions during synthesis. The unique cubane core contributes to the compound's stability and reactivity, allowing it to participate effectively in biochemical pathways.
Biological Activities:
Research indicates that Fmoc-cubane exhibits several biological activities:
Activity | Description |
---|---|
Antimicrobial | Potential antibacterial activity against Staphylococcus aureus and Escherichia coli based on structural similarities with other cubane derivatives. |
Enzyme Inhibition | Modifications to the Fmoc group can enhance inhibitory effects on proteases involved in cancer progression. |
Drug Delivery Systems | Effective penetration of cellular membranes suggests utility in drug delivery applications. |
Industry
In industrial applications, Fmoc-cubane's properties make it suitable for producing high-performance materials and acting as a catalyst in various chemical processes. Its stability under different conditions enhances its utility in material science.
Antimicrobial Study
A study conducted on cubane derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. While direct studies on Fmoc-cubane are still needed, the structural similarities suggest potential efficacy in this area.
Enzyme Inhibition Research
Investigations into enzyme inhibition properties of related compounds have shown that modifications to the Fmoc group could enhance inhibitory effects on proteases crucial for cancer progression.
Cellular Interaction Analysis
Research utilizing fluorescent tagging of Fmoc-cubane derivatives indicated effective penetration through cellular membranes, suggesting their potential role in drug delivery systems.
Mechanism of Action
The mechanism by which 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amine group, preventing unwanted reactions and allowing for the selective formation of peptide bonds. In drug development, the cubane core can interact with biological targets through hydrophobic interactions and steric effects, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Cubane derivatives: Other compounds with the cubane core, such as cubane-1,4-dicarboxylic acid, which have different functional groups attached.
Uniqueness
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid is unique due to the combination of the cubane core and the Fmoc group. This combination provides both structural rigidity and functional versatility, making it valuable in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis and reactions to its applications and unique properties
Biological Activity
4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid, often referred to as Fmoc-cubane acid, is a complex organic compound notable for its unique cubane structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and material science, due to its potential biological activities and applications.
Chemical Structure and Properties
The compound features a cubane core, which is characterized by its high strain energy and distinctive three-dimensional structure. The addition of the fluorenylmethoxycarbonyl (Fmoc) group enhances its chemical versatility, making it suitable for diverse applications.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₂₄H₂₃N₁O₄ |
Molecular Weight | 399.44 g/mol |
CAS Number | 2172112-05-7 |
The biological activity of Fmoc-cubane acid is primarily attributed to its ability to interact with various biological targets. This compound can act as an inhibitor of specific enzymes and receptors, which is crucial for therapeutic applications.
- Enzyme Inhibition : Fmoc-cubane acid has been studied for its inhibitory effects on Mannose-binding lectin-associated serine proteases (MASPs), which play a role in the immune response. Inhibition of MASPs can modulate inflammatory processes, suggesting potential therapeutic uses in autoimmune diseases and inflammatory conditions .
- Cellular Interactions : The unique cubane structure allows for enhanced interactions with cellular membranes, potentially affecting cell signaling pathways. This interaction can lead to altered cellular responses, including apoptosis or proliferation depending on the context .
Study on MASP Inhibition
A study published in Angewandte Chemie examined the inhibitory effects of various cubane derivatives on MASP activity. The results indicated that Fmoc-cubane acid exhibited significant inhibition compared to other structural analogs, highlighting its potential as a lead compound for developing anti-inflammatory drugs .
Anticancer Activity
Another study explored the anticancer properties of cubane derivatives, including Fmoc-cubane acid. The findings demonstrated that this compound inhibited the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The cubane structure was suggested to enhance solubility and bioavailability compared to traditional benzene-based compounds .
Applications in Drug Design
Fmoc-cubane acid's unique properties make it a valuable building block in drug design:
- Bioisosteric Replacement : Cubane is considered a bioisostere of benzene, allowing researchers to replace benzene rings with cubane structures to improve pharmacokinetics and reduce toxicity profiles in drug candidates .
- Synthesis of Complex Molecules : The compound serves as a versatile intermediate for synthesizing more complex pharmaceutical agents, particularly those targeting specific biological pathways .
Properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-22(28)25-19-16-20(25)18-21(25)17(19)24(16,18)10-26-23(29)30-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-21H,9-10H2,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMIRHWCDXGSJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC45C6C7C4C8C5C6C78C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2386966-25-0 | |
Record name | 8-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cubane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.